4-Aminocyclohexanol-d10

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

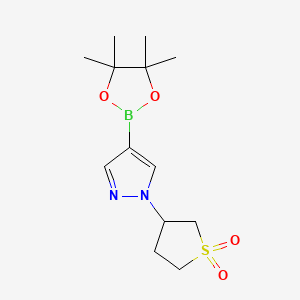

The synthesis of 4-Aminocyclohexanol isomers can be achieved through a one-pot process that combines a keto reductase and an amine transaminase . This process involves the regio- and stereoselective reduction and transamination of the diketone, which can be performed in a one-pot sequential or cascade mode . Regioselective keto reductases are used for the selective mono reduction of the diketone to give 4-hydroxycyclohexanone .Molecular Structure Analysis

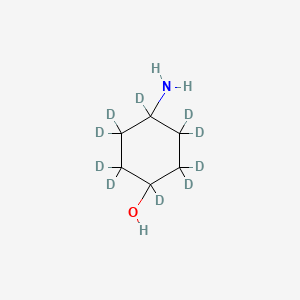

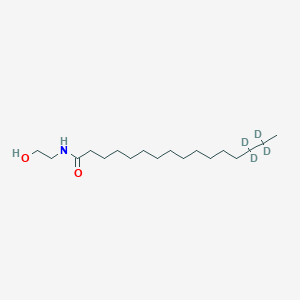

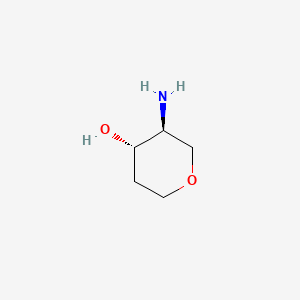

The molecular formula of 4-Aminocyclohexanol-d10 is C6H3D10NO . The average mass is 125.235 Da . The structure of this compound includes a cyclohexanol ring with an amino group attached .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Aminocyclohexanol isomers include the reduction and transamination of the diketone . The system is modular and by choosing stereocomplementary amine transaminases, both cis and trans 4-Aminocyclohexanol were synthesized with good to excellent diastereomeric ratios .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.0±0.1 g/cm3 and a boiling point of 201.1±33.0 °C at 760 mmHg . The molecular weight of this compound is 125.235 .Scientific Research Applications

4-Aminocyclohexanol-d10 has a wide range of applications in scientific research. It is used as a model compound to study biochemical and physiological processes, such as enzyme-catalyzed reactions, biochemical pathways, and drug metabolism. It is also used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other materials. In addition, this compound is used in the study of the structure and properties of proteins and other biomolecules.

Mechanism of Action

4-Aminocyclohexanol-d10 acts as a substrate for various biochemical reactions, such as enzyme-catalyzed reactions and biochemical pathways. It also acts as a catalyst for various chemical reactions, such as the synthesis of pharmaceuticals, agrochemicals, and other materials. In addition, this compound is used to study the structure and properties of proteins and other biomolecules.

Biochemical and Physiological Effects

This compound has a wide range of biochemical and physiological effects. It is used to study the structure and properties of proteins and other biomolecules. It is also used to study enzyme-catalyzed reactions, biochemical pathways, and drug metabolism. In addition, this compound is used to study the structure and properties of proteins and other biomolecules.

Advantages and Limitations for Lab Experiments

4-Aminocyclohexanol-d10 has several advantages for laboratory experiments. It is a stable and non-toxic substance, which makes it safe to use in laboratory experiments. It is also inexpensive and easy to obtain. However, this compound also has some limitations. It is not soluble in organic solvents and can be difficult to purify.

Future Directions

There are several potential future directions for 4-Aminocyclohexanol-d10 research. It could be used to study the structure and properties of proteins and other biomolecules. It could also be used to study enzyme-catalyzed reactions, biochemical pathways, and drug metabolism. In addition, it could be used to synthesize pharmaceuticals, agrochemicals, and other materials. Finally, it could be used to study the structure and properties of proteins and other biomolecules.

Synthesis Methods

4-Aminocyclohexanol-d10 is synthesized from cyclohexanol and a primary amine. The reaction is catalyzed by a base, such as sodium hydroxide, and is typically carried out in an aqueous solution. The reaction produces an alcohol amine, which is then purified by distillation or recrystallization. The final product is a colorless liquid with a boiling point of 118°C.

properties

IUPAC Name |

4-amino-1,2,2,3,3,4,5,5,6,6-decadeuteriocyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4,7H2/i1D2,2D2,3D2,4D2,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLXLGZJLAOKJN-MBXGXEIXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])N)([2H])[2H])([2H])[2H])([2H])O)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-[1-(Chloromethyl)propyl]benzene](/img/structure/B568936.png)

![N-[6-[[(1S)-5,12-Dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B568939.png)

![6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine](/img/structure/B568943.png)